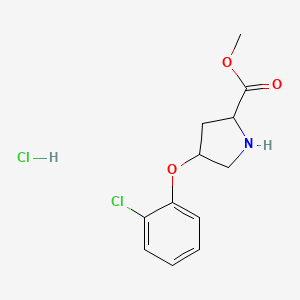
(1R)-1-(4-cyclohexylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-Cyclohexylphenyl)ethan-1-ol is an organic compound characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclohexylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclohexylbenzaldehyde and a suitable reducing agent.
Reduction Reaction: The aldehyde group of 4-cyclohexylbenzaldehyde is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for (1R)-1-(4-Cyclohexylphenyl)ethan-1-ol may involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(1R)-1-(4-Cyclohexylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the alcohol group can lead to the formation of hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Formation of 4-cyclohexylbenzaldehyde or 4-cyclohexylacetophenone.
Reduction: Formation of cyclohexylbenzene.
Substitution: Formation of nitro, sulfo, or halo derivatives of the phenyl ring.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(4-Cyclohexylphenyl)ethan-1-ol depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter its structure and function.
類似化合物との比較
Similar Compounds
(1S)-1-(4-Cyclohexylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different stereochemistry.
4-Cyclohexylbenzyl Alcohol: Lacks the ethan-1-ol moiety but shares the cyclohexylphenyl structure.
4-Cyclohexylacetophenone: An oxidized derivative with a ketone group instead of an alcohol.
Uniqueness
For precise and detailed information, consulting scientific literature and databases is recommended.
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
(1R)-1-(4-cyclohexylphenyl)ethanol |
InChI |
InChI=1S/C14H20O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3/t11-/m1/s1 |
InChIキー |
CYEIZTMWVNXOQH-LLVKDONJSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)C2CCCCC2)O |
正規SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)
![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)



